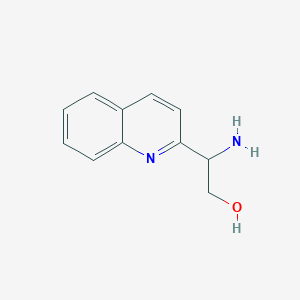
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is typically found as a colorless or white viscous liquid or solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate involves the reaction of tert-butyl carbamate with 1-hydroxy-4-methylpentan-2-yl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A related compound with similar structural features but lacking the hydroxy and methyl groups.
N-methylcarbamate: Another related compound with a simpler structure
Uniqueness
Tert-butyl n-(1-hydroxy-4-methylpentan-2-yl)-n-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H25NO3 |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)7-10(8-14)13(6)11(15)16-12(3,4)5/h9-10,14H,7-8H2,1-6H3 |
Clave InChI |
ULFUGNPKTPGAKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CO)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


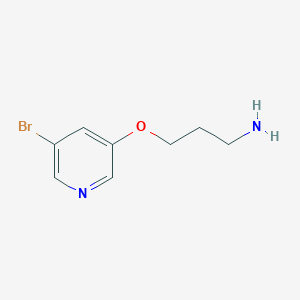
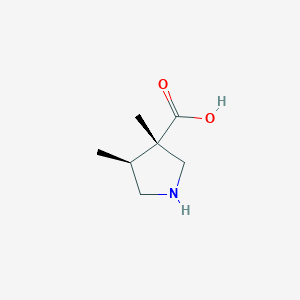
methyl}prop-2-enamide](/img/structure/B13550803.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
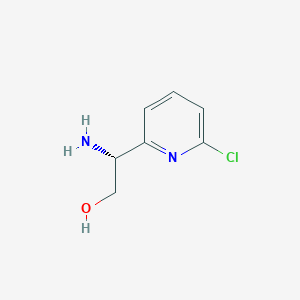
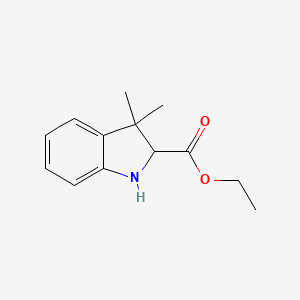
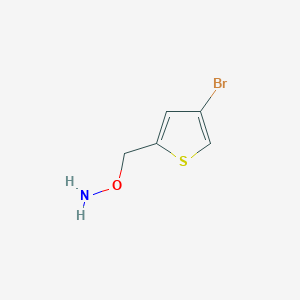

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
